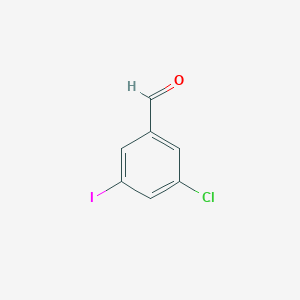

3-Chloro-5-iodobenzaldehyde

Description

Significance of Polyhalogenated Aromatic Aldehydes in Contemporary Chemical Research

Polyhalogenated aromatic compounds, which contain multiple halogen atoms, are of significant interest in chemical research. science.gov The presence and specific arrangement of different halogens on an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. Polyhalogenated aromatic aldehydes are particularly valuable as synthetic intermediates. researchgate.net The varied reactivity of different carbon-halogen bonds (e.g., C-I vs. C-Cl) allows for selective, stepwise functionalization, providing a strategic pathway to construct highly substituted and complex molecules that might be otherwise difficult to access. This differential reactivity is exploited in various cross-coupling reactions, making these aldehydes powerful tools in the synthesis of novel organic materials and potential therapeutic agents. beilstein-journals.org

Strategic Position of 3-Chloro-5-iodobenzaldehyde as a Versatile Synthetic Intermediate

This compound holds a strategic position as a versatile synthetic intermediate due to its unique trifunctional structure: an aldehyde group and two different halogen atoms (chlorine and iodine) situated at the meta positions of the benzene (B151609) ring. bldpharm.comuni.lu This specific arrangement offers distinct advantages for synthetic chemists. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. libretexts.orgwikipedia.org

This reactivity difference enables the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations. For instance, this compound is a common starting material for Sonogashira coupling reactions to introduce alkyne groups. The aldehyde group itself is a versatile handle for further modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases. researchgate.net This multi-functionality makes this compound a highly valuable building block for creating a diverse range of complex organic molecules from a single, readily accessible precursor.

A known synthetic route to this compound involves the oxidation of (3-chloro-5-iodophenyl)methanol (B3043717) using a reagent like Dess-Martin periodinane in a solvent such as dichloromethane. googleapis.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 277312-89-7 |

| Molecular Formula | C₇H₄ClIO |

| Molecular Weight | 266.46 g/mol bldpharm.com |

| Appearance | Solid |

| SMILES | O=CC1=CC(I)=CC(Cl)=C1 bldpharm.com |

| InChI Key | AVIOXJDBCUBOQZ-UHFFFAOYSA-N uni.lu |

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on leveraging its unique structural features for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The primary objectives of this research include:

Exploiting Orthogonal Reactivity: A major focus is on the selective functionalization of the C-I bond over the C-Cl bond. Research investigates the optimization of cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce diverse substituents at the 5-position, creating libraries of 3-chloro-5-substituted benzaldehydes. libretexts.orgwikipedia.org

Synthesis of Biologically Active Molecules: The scaffold of this compound is used as a starting point for building more complex molecules that may possess therapeutic properties. googleapis.com Researchers aim to synthesize derivatives that can act as enzyme inhibitors or receptor modulators for potential use in drug development.

Development of Novel Synthetic Methodologies: The compound serves as a model substrate for developing and refining new synthetic methods, particularly in the realm of transition-metal-catalyzed cross-coupling and multi-component reactions. thieme-connect.comresearchgate.net

Creation of Functional Materials: The aldehyde and halogen functionalities allow for the incorporation of this unit into larger polymeric or supramolecular structures, with potential applications in creating new dyes, polymers, or materials with specific optical or electronic properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIOXJDBCUBOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277312-89-7 | |

| Record name | 3-chloro-5-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Iodobenzaldehyde and Analogous Precursors

Directed Halogenation Strategies for Benzaldehyde (B42025) Derivatives

The direct introduction of halogen atoms onto a benzaldehyde ring can be challenging due to the deactivating nature of the aldehyde group and the potential for multiple isomers. Directed halogenation strategies overcome these issues by using a directing group to control the regioselectivity of the reaction.

Regioselective Iodination Techniques for Aromatic Systems

The synthesis of iodoarenes is of significant interest as the iodine substituent is highly versatile in transition metal-catalyzed cross-coupling reactions. nih.gov Various methods have been developed for the regioselective iodination of aromatic systems.

One common approach involves electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid. organic-chemistry.org This method is effective for electron-rich aromatic compounds and proceeds under mild conditions with short reaction times. organic-chemistry.org The active electrophile is believed to be an in situ generated iodine species, such as iodine trifluoroacetate. organic-chemistry.org

For less reactive or specifically substituted substrates, a combination of elemental iodine (I₂) and a silver salt, like silver sulfate (B86663) (Ag₂SO₄), can be employed. nih.gov The silver salt activates the iodine, generating a potent electrophilic iodine species. nih.gov The choice of silver salt can influence the reactivity and selectivity of the iodination. nih.gov For instance, while Ag₂SO₄/I₂ may show limited reactivity in some cases, other silver salts like AgSbF₆, AgBF₄, and AgPF₆ can provide good yields and high regioselectivity, particularly for introducing iodine para to a chlorine substituent. nih.gov

Another strategy involves the use of directing groups to guide the iodination to a specific position. For example, amide groups can act as weak-coordinating directing groups in C-H functionalization chemistry, allowing for regioselective halogenation. rsc.org Palladium-catalyzed ortho-iodination of benzaldehyde compounds can be achieved using N-iodosuccinimide as the iodine source, palladium acetate (B1210297) as the catalyst, and an aniline (B41778) derivative as a transient directing group. google.com This method avoids the harsh conditions and multi-step procedures associated with traditional methods like diazotization of anilines. google.com

| Reagent/System | Substrate Type | Key Features |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Electron-rich aromatics (e.g., methoxy- or methyl-substituted) | Mild conditions, short reaction times, excellent yields. organic-chemistry.org |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Chlorinated aromatic compounds | Access to iodoarenes that are valuable synthetic intermediates. nih.gov |

| Pd(OAc)₂ / Aniline ligand / NIS | Benzaldehyde compounds | Direct ortho-iodination, avoids multi-step synthesis. google.com |

Chlorination Approaches in Benzaldehyde Frameworks

The direct chlorination of benzaldehyde can lead to different products depending on the reaction conditions. In the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃), electrophilic aromatic substitution occurs, yielding primarily m-chlorobenzaldehyde due to the meta-directing effect of the aldehyde group. youtube.com

However, in the absence of a catalyst, chlorination can occur at the formyl group, leading to the formation of benzoyl chloride. youtube.comstackexchange.com This reaction typically involves bubbling dry chlorine gas through cold, dry benzaldehyde, followed by gentle heating. stackexchange.com

For regioselective ortho-chlorination, directing group strategies are employed. A palladium-catalyzed method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and an aniline derivative as a transient directing group to achieve high yields of ortho-chlorinated benzaldehydes. rsc.org

Metalation-Enabled Synthetic Routes to Substituted Benzaldehydes

Metalation reactions, particularly those involving lithium, provide powerful tools for the regioselective functionalization of aromatic rings. These methods allow for the introduction of a formyl group at a specific position, which is often difficult to achieve through direct electrophilic substitution.

Ortho-Lithiation and Subsequent Formylation Sequences

Directed ortho-lithiation is a widely used strategy for the synthesis of 1,2-disubstituted aromatic compounds. researchgate.net This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or t-butyllithium) and directs deprotonation to the adjacent ortho position. thieme-connect.dethieme-connect.de

A variety of functional groups can act as DMGs, including amides, carbamates, and even halogens. thieme-connect.de Carboxamides are particularly effective at facilitating ortho-lithiation. thieme-connect.de The resulting aryllithium intermediate is then quenched with an electrophile, such as dimethylformamide (DMF), to introduce the formyl group. thieme-connect.dethieme-connect.de This sequence allows for the synthesis of a wide range of substituted benzaldehydes with high regioselectivity. thieme-connect.de For instance, N,N-diisopropylbenzamides can be ortho-lithiated and subsequently formylated with DMF to yield the corresponding aldehydes. unito.it

| Directing Group | Base | Electrophile | Product |

| N,N-diisopropylamide | t-BuLi | DMF | ortho-formylated N,N-diisopropylbenzamide unito.it |

| O-aryl N-isopropylcarbamate | s-BuLi/TMEDA | DMF | 2-hydroxybenzaldehyde thieme-connect.de |

Metal-Halogen Exchange Reactions for Iodo-Aryl Systems

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents like butyllithium. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This method is crucial for preparing aryllithium reagents from iodo-aryl precursors. The resulting aryllithium can then be reacted with a formylating agent like DMF to introduce an aldehyde group. This two-step sequence provides a powerful method for the synthesis of substituted benzaldehydes that may not be accessible through other routes. The metal-halogen exchange is a key step in reactions like the Parham cyclization, where an aryllithium species is generated and undergoes intramolecular reaction. wikipedia.org

The Finkelstein reaction, which involves the exchange of one halogen for another, can also be applied to aryl halides. frontiersin.orgnih.gov Nickel-catalyzed Finkelstein reactions have been developed for the conversion of aryl bromides to aryl iodides. nih.gov More recently, metal-free, photo-induced aromatic Finkelstein reactions have been reported, providing a milder alternative. frontiersin.orgnih.gov

Multi-Step Conversions from Precursor Compounds (e.g., Substituted Benzyl (B1604629) Alcohols)

The synthesis of 3-Chloro-5-iodobenzaldehyde can also be achieved through multi-step synthetic sequences starting from more readily available precursors. One common strategy involves the oxidation of a corresponding substituted benzyl alcohol.

The oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. whiterose.ac.uk Various oxidizing agents and conditions can be employed, with the choice often depending on the other functional groups present in the molecule to ensure selectivity. For example, photocatalytic oxidation using materials like monoclinic bismuth vanadate (B1173111) (BiVO₄) under visible light offers a green and selective method for converting benzyl alcohols to benzaldehydes. whiterose.ac.uk Other methods include the use of nitric acid or UV light-promoted aerobic oxidation. sciencemadness.orgresearchgate.net

A plausible multi-step route to this compound could start from a simpler substituted toluene (B28343). For example, chlorination of toluene can produce benzyl chloride, which upon hydrolysis yields benzyl alcohol. google.com This benzyl alcohol could then be subjected to regioselective halogenation followed by oxidation to the aldehyde. Alternatively, a substituted benzoic acid can be reduced to the corresponding benzyl alcohol, which is then oxidized to the benzaldehyde. askthenerd.com A two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by cross-coupling with an organometallic reagent, also provides a versatile route to functionalized benzaldehydes. acs.orgacs.org

For instance, 3-chloro-4-hydroxybenzaldehyde (B1581250) can be iodinated to produce 3-chloro-4-hydroxy-5-iodobenzaldehyde. rsc.org This demonstrates that existing substituted benzaldehydes can serve as precursors for more complex derivatives.

| Precursor | Key Transformation(s) | Product |

| Substituted Benzyl Alcohol | Oxidation | Substituted Benzaldehyde whiterose.ac.ukresearchgate.net |

| Substituted Toluene | Side-chain chlorination, hydrolysis, oxidation | Substituted Benzaldehyde google.com |

| Substituted Benzoic Acid | Reduction, oxidation | Substituted Benzaldehyde askthenerd.com |

| Substituted Weinreb Amide | Reduction, cross-coupling | Substituted Benzaldehyde acs.orgacs.org |

| 3-chloro-4-hydroxybenzaldehyde | Iodination | 3-chloro-4-hydroxy-5-iodobenzaldehyde rsc.org |

Innovative Catalyst Systems in the Synthesis of Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes, such as this compound, is a critical process in organic chemistry, providing key intermediates for pharmaceuticals and materials science. Modern synthetic strategies have increasingly focused on the development of innovative catalyst systems to improve efficiency, selectivity, and environmental sustainability. These advanced methodologies are broadly categorized into transition-metal catalysis and organocatalysis, each offering unique advantages for the preparation of these valuable compounds.

Transition-Metal Catalysis in Halogenation and Formylation

Transition-metal catalysis stands as a powerful tool for the direct functionalization of aromatic rings, enabling both the introduction of halogen atoms and the formyl group necessary for synthesizing halogenated benzaldehydes.

The direct C-H halogenation of benzaldehydes can be achieved using palladium (Pd) catalysts. Research has demonstrated that Pd(II)-catalyzed C-H chlorination and bromination of benzaldehyde substrates can be accomplished through the use of transient directing groups. researchgate.net This strategy avoids the need to install and later remove a permanent directing group, streamlining the synthetic process. The in-situ formation of an imine linkage with an amino acid or amine derivative directs the palladium catalyst to the ortho C-H bond, facilitating its selective halogenation. researchgate.net This method significantly expands the scope for metal-catalyzed C-H functionalization of benzaldehydes. researchgate.net

Another key transformation is formylation, the introduction of a -CHO group. Rhodium (Rh)-based catalytic systems have proven effective for the reductive carbonylation of aryl iodides to yield arylaldehydes. beilstein-journals.org A system composed of RhCl₃·3H₂O, triphenylphosphine (B44618) (PPh₃) as a ligand, and triethylamine (B128534) (Et₃N) as a base can convert various aryl iodides into their corresponding aldehydes using syngas (a mixture of CO and H₂). beilstein-journals.org This method is compatible with aryl iodides bearing other halide substituents (F, Cl, Br), affording good to excellent yields of the desired halogenated benzaldehydes. beilstein-journals.org The reaction typically proceeds under relatively mild conditions, highlighting its potential for practical applications. beilstein-journals.org

The table below summarizes key aspects of transition-metal catalyzed systems for the synthesis and functionalization of halogenated benzaldehydes.

| Catalytic System | Reaction Type | Substrate | Key Features | Reference |

| Pd(II) / Transient Directing Group | C-H Halogenation | Benzaldehyde derivatives | Enables ortho-selective chlorination and bromination without pre-installed directing groups. | researchgate.net |

| RhCl₃·3H₂O / PPh₃ / Et₃N | Reductive Carbonylation | Aryl iodides | Converts aryl iodides to arylaldehydes using CO and H₂; tolerates other halogen substituents. | beilstein-journals.org |

| Ruthenium (Ru) catalyst | C-H Hydroxylation | Electron-rich benzaldehydes | Catalyzes ortho-hydroxylation, though less effective for electron-deficient benzaldehydes. | acs.org |

This table illustrates examples of transition-metal catalytic systems relevant to the synthesis of functionalized benzaldehydes.

A patent describes a reaction system for preparing halogenated benzaldehyde through the oxidation of halogenated toluene, which can achieve high purity products and allows for the circulation of the catalyst and solvent, presenting an efficient and low-energy consumption method. google.com

Organocatalytic Approaches for Benzaldehyde Synthesis

Organocatalysis has emerged as a complementary and often more sustainable alternative to metal-based catalysis. These systems utilize small organic molecules to catalyze reactions, avoiding the potential for toxic metal residues in the final products.

While direct de novo synthesis of the substituted benzaldehyde ring using organocatalysts is less common, organocatalysis is widely applied in the functionalization of aldehydes. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the C-H bond arylation of heteroaryl aldehydes. nih.gov This process utilizes the inherent electrophilicity of diaryliodonium salts to couple with the aldehyde, forming complex heteroaryl ketones. nih.gov This demonstrates the power of organocatalysts to activate the aldehyde C-H bond for new bond formations. nih.gov

Furthermore, asymmetric organocatalysis allows for the enantioselective functionalization of aldehydes. For example, the α-alkylation of aldehydes can be achieved via benzylic C–H bond activation using molecular oxygen as a green oxidant. acs.org This transformation is often catalyzed by chiral secondary amines, like those derived from proline, which proceed through enamine intermediates. acs.org Similarly, organocatalysts have been developed for the γ-oxidation of α,β-unsaturated aldehydes and the enantioselective α-nitrogenation of α,α-disubstituted aldehydes. semanticscholar.orgacs.org These methods showcase the versatility of organocatalysis in creating complex, highly functionalized molecules from simple aldehyde precursors. semanticscholar.orgacs.org

A novel organocatalytic method for synthesizing alkynes from benzaldehyde derivatives has been developed, offering an alternative to traditional transition-metal-based approaches. organic-chemistry.org This reaction employs a sulfenate anion catalyst, generated in situ from air-stable precursors, to couple benzaldehydes and benzyl chloride derivatives. organic-chemistry.org The process is noted for its cost-effectiveness and reduced environmental impact. organic-chemistry.org

The following table provides an overview of selected organocatalytic approaches relevant to aldehyde modification.

| Catalyst Type | Reaction | Reactants | Key Outcome | Reference |

| N-Heterocyclic Carbene (NHC) | C-H Arylation | Heteroaryl aldehydes, Diaryliodonium salts | Synthesis of complex bis-heteroaryl ketones. | nih.gov |

| Chiral Ammonium (B1175870) Salt | Asymmetric α-Alkylation | Aldehydes, Xanthene | Enantioselective C-C bond formation using O₂ as oxidant. | acs.org |

| Sulfenate Anion | Alkyne Synthesis | Benzaldehydes, Benzyl chlorides | Metal-free synthesis of diaryl and heteroaryl alkynes. | organic-chemistry.org |

| Chiral Diamine Derivative | Asymmetric α-Nitrogenation | α,α-Disubstituted aldehydes, Azodicarboxylates | Produces α,α-disubstituted α-nitrogenated aldehydes with high enantioselectivity. | acs.org |

This table summarizes various organocatalytic methods for the functionalization of aldehydes.

Reactivity and Transformational Chemistry of 3 Chloro 5 Iodobenzaldehyde

Aldehyde Functional Group Reactivity in 3-Chloro-5-iodobenzaldehyde

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and selective oxidation or reduction. smolecule.com

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the introduction of a wide range of functional groups. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide initiates the formation of cyanohydrins, which are valuable synthetic intermediates.

Condensation Reactions (e.g., Knoevenagel, Wittig, Ugi)

Condensation reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures from this compound.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. researchgate.netresearchgate.netscielo.br This reaction is instrumental in synthesizing substituted alkenes and can be carried out under greener protocols using ionic liquids. scielo.br

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis, where an aldehyde reacts with a phosphorus ylide (Wittig reagent). lumenlearning.comlibretexts.org This reaction is known for its high degree of control over the location of the newly formed double bond. lumenlearning.comlibretexts.orgthieme-connect.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a multicomponent reaction that allows for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.net This reaction is highly valued for its ability to generate diverse molecular libraries for applications in medicinal chemistry. organic-chemistry.orgepfl.chmdpi.com The mechanism is believed to involve the initial formation of an imine from the aldehyde and amine, which then reacts with the carboxylic acid and isocyanide. organic-chemistry.org

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the halogen substituents. smolecule.comsmolecule.com

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be used to convert the aldehyde to the corresponding carboxylic acid, 3-chloro-5-iodobenzoic acid. Photocatalytic methods using organophotocatalysts like 2,4,6-triphenylpyrylium (B3243816) salt with molecular oxygen as the oxidant also provide a sustainable route for this transformation. bwise.kr

Reduction: The aldehyde can be readily reduced to 3-chloro-5-iodobenzyl alcohol using mild reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Halogen-Directed Reactivity and Cross-Coupling Potential

The presence of both chlorine and iodine atoms on the aromatic ring of this compound opens up avenues for selective functionalization through cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. rsc.orgbeilstein-journals.org In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective coupling at the 5-position. For instance, the Sonogashira coupling with a terminal alkyne can be achieved using a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) iodide co-catalyst in a solvent like anhydrous THF or DMF.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an aryl halide. mdpi.com Similar to the Sonogashira coupling, the C-I bond is more reactive than the C-Cl bond, enabling selective coupling at the iodine-bearing carbon. rsc.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl halide. rsc.orgresearchgate.net Again, the preferential reactivity of the C-I bond would direct the coupling to the 5-position of this compound.

| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Arylalkyne |

| Suzuki | Organoboron Compound | Palladium Catalyst | Biaryl |

| Heck | Alkene | Palladium Catalyst | Substituted Alkene |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-poor, which is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the aldehyde group and the halogens act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The rate of reaction is influenced by the number of electron-withdrawing groups and the electronegativity of the leaving group, with fluoride (B91410) being the most reactive. iscnagpur.ac.in

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The halogen substituents on this compound provide a handle for the formation of organometallic intermediates, most notably Grignard reagents. The differential reactivity of the carbon-halogen bonds is a key consideration in these reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition with magnesium than the carbon-chlorine bond. This chemoselectivity allows for the preferential formation of a Grignard reagent at the 5-position, leaving the chloro group intact.

The Grignard reagent derived from 1-bromo-4-chlorobenzene (B145707) can be selectively prepared and subsequently reacted with dimethylformamide (DMF) to synthesize 4-chlorobenzaldehyde. walisongo.ac.id This principle can be extended to this compound, where the greater reactivity of the iodo group would direct the formation of the Grignard reagent at that position. walisongo.ac.id The resulting organomagnesium species is a potent nucleophile and can react with various electrophiles. For instance, reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. The reaction with a nitrile, followed by hydrolysis, yields a ketone. masterorganicchemistry.com

It is well-established that initiating Grignard reactions with chloro substrates can be challenging. chemspider.com The higher reactivity of iodo- and bromo-substituted arenes makes them preferable for this transformation. chemspider.comshu.ac.uk The order of halogen replacement reactivity is generally I > Br > Cl. shu.ac.uk This differential reactivity is crucial for the selective formation of organometallic species from polyhalogenated aromatic compounds.

The generated organometallic intermediates from this compound can also participate in various coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which involve the transmetalation of the organometallic species to a palladium catalyst. researchgate.net This allows for the introduction of a wide range of substituents at the 5-position of the benzaldehyde (B42025) ring.

Table 1: Reactivity of Halogens in Grignard Reagent Formation

| Halogen | Bond Strength | Reactivity in Grignard Formation |

| Iodine | Weaker | High |

| Bromine | Intermediate | Moderate |

| Chlorine | Stronger | Low |

This table illustrates the general trend in the reactivity of halogens for the formation of Grignard reagents.

Mechanistic Insights into Reactions Involving this compound

The diverse reactivity of this compound is underpinned by a variety of reaction mechanisms, often catalyzed by transition metals.

Palladium-catalyzed C-H bond functionalization represents a powerful strategy for the direct modification of aromatic rings. umich.edu While specific studies on this compound are not prevalent, the general principles of C-H activation are applicable. These reactions often proceed through a palladacycle intermediate formed by the coordination of the palladium catalyst to a directing group on the substrate, followed by C-H bond cleavage. researchgate.net In the context of this compound, the aldehyde group could potentially act as a directing group, although this is less common than other functionalities.

The mechanism of palladium-catalyzed C-H arylation can involve different catalytic cycles, such as Pd(I)-Pd(II) or Pd(II) catalysis, depending on the reaction conditions. researchgate.net The C-H bond cleavage can be either a reversible or irreversible process. researchgate.net The presence of halogen substituents can influence the electronic properties of the arene and thus affect the rate and regioselectivity of the C-H activation step. The chloro and iodo groups, being electron-withdrawing, deactivate the aromatic ring towards electrophilic attack but can facilitate certain palladium-catalyzed processes.

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. mdpi.com When applied to chiral aldehydes or in the presence of a chiral catalyst, the Henry reaction can be stereoselective. Stereoconvergent Henry reactions are particularly interesting as they can lead to the formation of a single stereoisomer from a racemic starting material. researchgate.netnih.gov

Mechanistic studies suggest that the reversibility of the Henry reaction can be leveraged to achieve high stereocontrol, especially when coupled with crystallization-induced dynamic resolution. researchgate.netnih.gov In the context of halogenated aldehydes like this compound, the electronic effects of the chloro and iodo substituents can influence the electrophilicity of the aldehyde carbonyl group, thereby affecting the reaction rate. While specific studies on this compound in stereoconvergent Henry reactions are limited, the general principles of organocatalysis and the influence of halogen substituents on aldehyde reactivity are applicable. researchgate.net

This compound can serve as a key building block in cascade annulation and cyclization reactions to construct complex polycyclic frameworks. For instance, palladium-catalyzed reactions of ortho-iodo- or ortho-bromoarylaldehydes with terminal alkynes can lead to the formation of isoquinolines. organic-chemistry.org A common approach involves a Sonogashira coupling between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

These cascade reactions often involve multiple steps, such as C-H activation, annulation, and cyclization, occurring in a single pot. mdpi.com The presence of both a chloro and an iodo group on the benzaldehyde offers opportunities for sequential or orthogonal functionalization. For example, the more reactive iodo group could participate in an initial coupling reaction, followed by a subsequent transformation involving the chloro substituent or a C-H bond. nih.gov The aldehyde functionality can also participate in the cyclization step, for example, through condensation with an in-situ generated amine.

Stereoconvergent Henry Reactions with Halogenated Aldehydes

Interplay of Substituent Effects on Reaction Kinetics and Selectivity

The chloro and iodo substituents on the benzaldehyde ring exert significant electronic and steric effects that modulate the reactivity and selectivity of its transformations.

Both chlorine and iodine are electron-withdrawing groups through their inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect. The electron-withdrawing nature of these substituents increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

The steric hindrance imposed by the substituents also plays a crucial role. Iodine is a significantly larger atom than chlorine, leading to greater steric bulk at the 5-position. This can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. In reactions where the substituent is replaced, the relative bond strengths (C-I < C-Cl) are a determining factor, with the weaker C-I bond being more readily cleaved.

In a study on the conversion of substituted syn-benzaldoxime esters to nitriles, it was found that ortho-substituents, including chloro and iodo, accelerate the reaction rate compared to their para isomers. cdnsciencepub.com Notably, the rate enhancement for the iodo substituent was significantly larger than that for the chloro substituent, suggesting a specific interaction or participation of the iodine atom in the transition state. cdnsciencepub.com

Table 2: Comparison of Chloro and Iodo Substituent Properties

| Property | Chlorine | Iodine |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| Covalent Radius (pm) | 99 | 133 |

| Inductive Effect | Stronger -I | Weaker -I |

| Steric Hindrance | Moderate | Significant |

| C-Aryl Bond Strength (kJ/mol) | ~400 | ~270 |

This table provides a summary of key properties of chlorine and iodine that influence their effects as substituents on an aromatic ring.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is governed by the distinct reactivity of its three functional sites: the aldehyde group, the carbon-iodine bond, and the carbon-chlorine bond. This substitution pattern allows for predictable control over reaction outcomes, making the molecule a valuable building block in multi-step synthesis. The regioselectivity is primarily dictated by the differential reactivity of the two halogen atoms in cross-coupling reactions, while stereoselectivity is a key consideration in transformations involving the prochiral aldehyde group.

Regioselectivity: Preferential Reactivity of the C–I Bond

The principal factor governing regioselectivity in reactions at the aromatic ring of this compound is the significant difference in bond strength and reactivity between the carbon-iodine and carbon-chlorine bonds. The C–I bond is weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the more robust C–Cl bond.

In palladium-catalyzed cross-coupling reactions, this reactivity difference allows for the selective functionalization at the C5 position (bearing the iodine atom) while leaving the C3 position (bearing the chlorine atom) intact. This is a well-established principle in metal-catalyzed reactions where the reactivity of aryl halides follows the general trend: I > OTf > Br > Cl. libretexts.org The initial and rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex. libretexts.org Due to the lower bond dissociation energy of the C–I bond, this step occurs preferentially at the iodinated position under standard conditions.

This regioselectivity is exploited in various widely-used transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds. The selective coupling at the C-I position is highly efficient. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The chlorine atom can be subsequently engaged in a second coupling reaction under more forcing conditions (e.g., higher temperatures, stronger activating ligands), enabling a stepwise, site-selective introduction of two different substituents onto the benzaldehyde core.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product | Key Observation | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-5-phenylbenzaldehyde | Selective reaction occurs at the C-I bond, leaving the C-Cl bond untouched. | libretexts.orgacademie-sciences.fr |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, PCy₃ | 3-Chloro-5-(4-methoxyphenyl)benzaldehyde | High chemoselectivity for the more reactive C-I bond is maintained with various boronic acids. | organic-chemistry.org |

| Thiophene-3-boronic acid | Pd(PPh₃)₄, Toluene (B28343)/Ethanol | 3-Chloro-5-(thiophen-3-yl)benzaldehyde | The principle extends to heteroaryl coupling partners. | academie-sciences.fr |

Stereoselectivity: Controlling Chirality at the Carbonyl Group

The aldehyde group of this compound is prochiral, and its reactions often generate a new stereocenter. Controlling the stereochemical outcome of these transformations is crucial for applications in areas such as pharmaceutical synthesis.

Diastereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a primary method for converting aldehydes into alkenes with a high degree of stereocontrol. wikipedia.org In its standard form, the reaction of this compound with a stabilized phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate) typically yields the thermodynamically more stable (E)-alkene as the major product. nrochemistry.comorganic-chemistry.org The mechanism involves the formation of an oxaphosphetane intermediate, where steric interactions favor the transition state leading to the (E)-isomer. organic-chemistry.orgalfa-chemistry.com

However, the stereochemical outcome can be reversed to favor the (Z)-alkene by modifying the reaction conditions or the phosphonate reagent. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers at low temperatures, accelerates the elimination step, leading to kinetic control and high (Z)-selectivity. nrochemistry.comnih.gov

| Reagent/Conditions | Expected Major Product | Stereoisomer | Reference |

|---|---|---|---|

| Triethyl phosphonoacetate, NaH, THF | Ethyl (E)-3-(3-chloro-5-iodophenyl)acrylate | (E)-alkene | wikipedia.orgorganic-chemistry.org |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6, -78°C | Methyl (Z)-3-(3-chloro-5-iodophenyl)acrylate | (Z)-alkene | nrochemistry.comnih.gov |

Enantioselective Nucleophilic Additions

Creating a single enantiomer of the resulting secondary alcohol requires the use of chiral reagents, auxiliaries, or catalysts.

Biocatalysis: Enzymes are highly effective catalysts for achieving exceptional enantioselectivity. Aldolases, for instance, can catalyze the condensation of aldehydes with pyruvate (B1213749) to form α,β-unsaturated 2-oxo acids with high enantiomeric excess. thieme-connect.com Similarly, ketoreductases or alcohol dehydrogenases can reduce the aldehyde group to the corresponding alcohol with excellent stereocontrol, often providing access to either the (R) or (S) enantiomer depending on the specific enzyme used. csic.es

Chiral Organocatalysis: Small organic molecules, such as proline derivatives, can catalyze asymmetric additions to aldehydes. For example, organocatalyzed asymmetric Michael additions of aldehydes to nitro-olefins or other acceptors can generate products with high enantiomeric purity. researchgate.net

Chiral Lewis Acid Catalysis: Chiral metal complexes can coordinate to the aldehyde's carbonyl oxygen, creating a chiral environment that directs the approach of a nucleophile to one face of the aldehyde, resulting in an enantiomerically enriched product. This approach is common in asymmetric allylation, cyanation, and aldol (B89426) reactions.

The specific enantiomeric outcome in these reactions depends critically on the chosen catalyst and reaction conditions. For instance, in a crystallization-induced dynamic kinetic resolution of a Henry reaction, a single diastereomer can be obtained from the reaction of a substituted benzaldehyde. acs.org

Derivatization Strategies for Advanced Chemical Entities from 3 Chloro 5 Iodobenzaldehyde

Accessing Ethynyl-Substituted Benzaldehydes via Cross-Coupling

The introduction of an ethynyl (B1212043) group onto the benzaldehyde (B42025) scaffold is a key transformation that opens up a gateway to a multitude of subsequent reactions, including cycloadditions and further cross-coupling processes. The Sonogashira coupling reaction is a primary method for achieving this transformation, leveraging the higher reactivity of the iodo substituent over the chloro group.

A typical procedure involves the palladium-catalyzed cross-coupling of 3-chloro-5-iodobenzaldehyde with a terminal alkyne. For instance, reacting it with a protected alkyne like ethynyltrimethylsilane (TMSA) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) iodide co-catalyst affords the corresponding TMS-protected ethynylbenzaldehyde. The reaction is generally carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere.

To preserve the reactive aldehyde functionality during the coupling reaction, it can be protected beforehand. google.com A common strategy is the formation of an acetal (B89532) or a Schiff's base, which can be readily hydrolyzed to regenerate the aldehyde after the coupling is complete. google.com Following the successful coupling, the protecting group on the alkyne (e.g., trimethylsilyl) is removed, typically by treatment with a mild base like potassium carbonate in methanol, to yield the terminal alkyne, 3-chloro-5-ethynylbenzaldehyde.

Table 1: Typical Conditions for Sonogashira Coupling of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | |

| Coupling Partner | Ethynyltrimethylsilane (TMSA) | |

| Palladium Catalyst | Pd(PPh₃)₄ | |

| Co-catalyst | Copper(I) iodide (CuI) | |

| Solvent | Anhydrous THF or DMF | |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Temperature | 60–80°C |

| Deprotection | K₂CO₃ in Methanol | |

Design and Synthesis of Functionalized Heterocyclic Derivatives (e.g., Quinazolines)

The this compound moiety serves as a foundational building block for the synthesis of various functionalized heterocyclic compounds, with quinazolines being a prominent example. Quinazolines are a class of bicyclic heteroaromatic compounds with significant therapeutic applications. scielo.br

One synthetic route to quinazolines involves the condensation of an appropriately substituted o-aminobenzaldehyde with a nitrogen-containing reagent. While this compound itself is not a direct precursor in this specific pathway, its derivatives are. For example, a related compound, 2-amino-3-bromo-5-iodobenzaldehyde, has been used as an intermediate to synthesize an 8-bromo-2-chloro-6-iodoquinazoline. scielo.br This highlights how modifications to the initial this compound scaffold (e.g., through nitration and subsequent reduction to an amine) can provide access to precursors for quinazoline (B50416) synthesis.

A more direct approach involves the copper-catalyzed Ullmann N-arylation reaction. This method facilitates the condensation of o-iodobenzaldehydes with amidine hydrochlorides to yield the corresponding quinazoline derivatives. frontiersin.orgscispace.com This strategy is notable for proceeding under ligand-free conditions, making it an efficient one-pot methodology. frontiersin.org The reactivity of the iodine atom in this compound makes it a suitable substrate for such cyclization strategies, leading to the formation of functionalized quinazoline frameworks.

Development of Diverse Aromatic and Heteroaromatic Frameworks

The distinct reactivity of the iodo and chloro groups on the this compound ring allows for its use in developing a wide range of aromatic and heteroaromatic frameworks through sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, than the carbon-chlorine bond. This enables the selective substitution of the iodine atom while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.

This stepwise functionalization allows for the programmed construction of complex, unsymmetrical biaryl and multi-aryl systems. For example, a Suzuki coupling could be performed at the 5-position (iodine) with a boronic acid, followed by a second Suzuki or Buchwald-Hartwig amination at the 3-position (chlorine).

Furthermore, the ethynylbenzaldehydes derived from this compound (as described in section 4.1) are themselves versatile platforms for building diverse frameworks. The terminal alkyne can participate in:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings.

Further Couplings: Acting as a coupling partner in subsequent Sonogashira reactions to create conjugated diyne systems.

Annulation Reactions: Cyclization reactions to form various polycyclic aromatic and heteroaromatic structures. researchgate.net

This synthetic flexibility positions this compound as a key intermediate for creating libraries of complex aromatic and heteroaromatic compounds for materials science and medicinal chemistry research. nih.gov

Incorporation into Complex Molecular Architectures and Scaffolds

The utility of this compound extends to its role as a foundational piece for constructing large, intricate molecular architectures and defined scaffolds. Its multifunctional nature allows it to be integrated into multi-step syntheses aimed at producing molecules with specific three-dimensional arrangements and functionalities.

A patent describes the synthesis of this compound as an intermediate in the production of 1,4,5,6-tetrahydropyrimidin-2-amine (B1587594) derivatives. googleapis.com These complex structures are being investigated for their potential as inhibitors of integrin αv, demonstrating the role of the initial benzaldehyde in the pathway to biologically active complex molecules. googleapis.com

The concept of using rigid scaffolds to control the spatial presentation of functional groups is crucial in fields like drug delivery and materials science. thieme-connect.com The derivatives of this compound, particularly the ethynyl-substituted versions, can be attached to core scaffold molecules like adamantane (B196018) or cubane. thieme-connect.com For example, a 1,3,5-triethynyladamantane core could be coupled with three equivalents of a this compound derivative via a cross-coupling reaction to create a large, C₃-symmetric, tripodal architecture. Such constructs are valuable for studying molecular recognition and for the development of new materials. thieme-connect.com The ability to build out from the simple benzaldehyde core in a controlled manner is essential for the rational design of these advanced molecular systems. mdpi.com

Advanced Applications in Chemical Research

Utilization as a Building Block in Organic Synthesis

The strategic placement of chloro, iodo, and aldehyde functionalities makes 3-Chloro-5-iodobenzaldehyde a highly valuable precursor in the synthesis of a wide array of organic molecules. The differential reactivity of these groups allows for selective chemical transformations, a key aspect in the multi-step synthesis of complex targets.

Synthesis of Fine Chemicals and Specialty Reagents

This compound serves as a crucial intermediate in the production of various fine chemicals and specialty reagents. Its aldehyde group can undergo a multitude of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions. The presence of two different halogen atoms offers opportunities for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. For instance, the iodine atom is more reactive towards palladium-catalyzed cross-coupling than the chlorine atom, allowing for the stepwise introduction of different organic fragments.

A notable application is in the synthesis of 3-Chloro-5-ethynylbenzaldehyde. This transformation is typically achieved through a Sonogashira coupling reaction between this compound and a terminal alkyne like ethynyltrimethylsilane. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting ethynyl (B1212043) derivative is a valuable reagent in its own right, particularly in click chemistry.

Precursors for Advanced Pharmaceutical Intermediates

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. bldpharm.com The development of novel therapeutic agents often relies on the creation of complex molecular scaffolds, and this compound provides a convenient entry point. For example, it has been utilized in the synthesis of intermediates for compounds with potential applications in treating diseases related to integrin αv. googleapis.com

One documented synthesis involves the reduction of this compound to (3-chloro-5-iodophenyl)methanol (B3043717), which is then used in subsequent steps to build more complex molecules. googleapis.com The ability to selectively functionalize the molecule at the aldehyde and halogen positions is critical for creating a diverse library of compounds for drug discovery programs. The synthesis of various bioactive compounds and chloropeptins has been noted to start from similar iodinated benzaldehyde (B42025) derivatives. lookchem.com

Components in Agrochemical Research and Development

In the field of agrochemical research, the development of new and effective pesticides and herbicides is paramount. Halogenated aromatic compounds are frequently incorporated into the structures of agrochemicals to enhance their biological activity and metabolic stability. This compound serves as a valuable building block in this area. smolecule.com Its derivatives are explored for their potential as active ingredients in new agrochemical formulations. The synthesis of intermediates for agrochemicals often leverages the reactivity of the halogen and aldehyde groups.

Role in Materials Science Research

The application of this compound extends beyond traditional organic synthesis into the realm of materials science. bldpharm.com Its rigid aromatic core and reactive functional groups make it a suitable precursor for the development of novel functional materials with tailored properties. bldpharm.comsmolecule.com

Precursors for Metal-Organic Framework (MOF) Ligands and OLED Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. osti.gov The properties of MOFs can be tuned by modifying the organic linkers. This compound can be chemically modified to create ligands for MOF synthesis. bldpharm.comambeed.com For example, the aldehyde can be converted to a carboxylic acid or other coordinating group, while the halogen atoms can be used to further functionalize the ligand, influencing the pore size, surface area, and catalytic activity of the resulting MOF. ossila.com

In the field of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives are explored as precursors for new materials. bldpharm.comambeed.com The electronic properties of the molecule can be tuned through chemical modification, which is a key aspect in designing materials for different layers within an OLED device, such as the emissive layer or transport layers. watson-int.com

Exploration in Functional Polymers and Electronic Materials

The reactivity of this compound makes it a candidate for incorporation into functional polymers. The aldehyde group can participate in polymerization reactions, and the halogen atoms can be used for post-polymerization modification. This allows for the synthesis of polymers with specific electronic, optical, or thermal properties. bldpharm.com These functional polymers have potential applications in various fields, including as electronic materials. bldpharm.combldpharm.com The development of such materials is an active area of research, with the goal of creating new technologies for electronics and energy. bldpharm.com

Intermediates for Bioactive Molecule Scaffolds

The strategic placement of chloro and iodo substituents on the benzaldehyde ring makes this compound a versatile intermediate for constructing complex bioactive molecular scaffolds. Aromatic iodo compounds are valuable precursors in the synthesis of various pharmaceutical and bioactive molecules. scielo.br The distinct electronic properties and reactivity of the halogen atoms—chlorine and iodine—provide chemists with orthogonal synthetic handles for creating diverse molecular libraries. The iodine atom, in particular, is useful in metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. scielo.br

The this compound framework is a key building block in the rational design of targeted therapeutic agents, particularly enzyme inhibitors. The aldehyde group can react with various nucleophiles to form larger structures, while the halogen atoms can be used for further functionalization or to modulate the molecule's interaction with a biological target. smolecule.com

The amino-quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including its use in developing kinase inhibitors for cancer therapy. scielo.brscielo.br Halogenated benzaldehyde derivatives are crucial intermediates in the synthesis of these scaffolds. For instance, a structurally related compound, 2-amino-3-bromo-5-iodobenzaldehyde, serves as a precursor for synthesizing 8-bromo-2-chloro-6-iodoquinazoline, which is then converted into bioactive 2,8-diamino-quinazolines. scielo.brscielo.brresearchgate.net This highlights a common strategy where a multi-halogenated benzaldehyde is cyclized to create a core heterocyclic system, which is then further elaborated to produce potent inhibitors. The development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling, has also utilized quinazoline-2,5-diamine scaffolds derived from such benzaldehyde precursors. researchgate.net

The design of inhibitors for other kinase families, such as ERK kinases, also employs similar strategies. For example, 1-Chloro-3-fluoro-5-vinylbenzene, synthesized from 3-chloro-5-fluorobenzaldehyde, is an intermediate in the creation of potent ERK kinase inhibitors. googleapis.com The development of inhibitors for enzymes involved in DNA repair, such as the Fe(II)/2-oxoglutarate-dependent dioxygenase AlkB, has also been inspired by natural indenone derivatives. researchgate.net Synthetic methodologies have been developed to create 2-chloro-3-amino indenone derivatives, which have shown inhibitory activity against AlkB. researchgate.net Furthermore, iodinated benzaldehydes, such as 2-Hydroxy-3-iodobenzaldehyde, have been utilized as key intermediates in the synthesis of novel Purine Nucleoside Phosphorylase (PNP) inhibitors. acs.org

The following table summarizes examples of related benzaldehyde derivatives used in the synthesis of bioactive inhibitors.

| Precursor Compound | Target Scaffold/Inhibitor Class | Therapeutic Area/Target |

| 2-Amino-3-bromo-5-iodobenzaldehyde | 2,8-Diamino-quinazolines | Kinase Inhibitors |

| 3-Chloro-5-fluorobenzaldehyde | Azaindole derivatives | ERK Kinase Inhibitors |

| 2,3-Dichloro indenone (derived from benzaldehyde precursors) | 2-Chloro-3-amino indenones | AlkB DNA Repair Inhibitors |

| 2-Hydroxy-3-iodobenzaldehyde | 9-deazapurine derivatives | Purine Nucleoside Phosphorylase (PNP) Inhibitors |

Structural modifications are often necessary to produce materials with properties suitable for advanced analytical techniques, such as single-crystal X-ray diffraction. The ability to obtain high-quality crystals is paramount for elucidating the three-dimensional structure of a molecule, which in turn informs structure-activity relationship (SAR) studies and the rational design of new compounds. mdpi.com

The introduction of functional groups, including halogens and aldehydes, can significantly influence intermolecular interactions like hydrogen bonding and π-π stacking, which govern crystal packing. mdpi.com The modification of a core structure can lead to changes in crystallinity. For example, the reaction of chitosan (B1678972) with benzaldehyde to form a Schiff base results in a material with altered crystallinity, as observed through X-ray diffraction (XRD) patterns. preprints.org The incorporation of the benzene (B151609) ring from benzaldehyde into the chitosan backbone leads to a less homogeneous, more amorphous structure. preprints.org

In the context of drug design, co-crystallization is a technique used to improve the physicochemical properties of an active pharmaceutical ingredient (API). In one study, the intended modification of isoniazid (B1672263) with benzaldehyde unexpectedly led to the autoxidation of benzaldehyde to benzoic acid, which then co-crystallized with the product, N′-benzylidenepyridine-4-carbohydrazide. nih.goviucr.org The resulting co-crystal structure was successfully solved, demonstrating how even unintended modifications can yield crystalline materials suitable for X-ray analysis. nih.goviucr.org The analysis of crystal structures is often performed using software like SHELXL for refinement. iucr.org

The influence of structural features on molecular and crystalline properties can be systematically investigated. For instance, a study on 4-(benzyloxy)benzaldehyde (B125253) used density functional theory (DFT) to evaluate the properties of both the crystalline and gaseous states to understand the effects of the crystal environment. researchgate.net Such studies highlight the importance of weak intermolecular C-H···O contacts in forming the crystal lattice. researchgate.net The presence of the aldehyde group and halogen substituents in this compound provides sites for these types of interactions, which can be strategically exploited to promote crystallization.

The table below outlines how specific structural features, similar to those in this compound, can influence research properties.

| Structural Feature / Modification | Influence on Research Properties | Analytical Technique |

| Aldehyde Group | Participates in hydrogen bonding (e.g., C-H···O contacts), influencing crystal packing. researchgate.net Can be converted to an imine (Schiff base), altering polymer crystallinity. preprints.org | X-ray Diffraction (XRD) |

| Halogen Atoms (Cl, I) | Participate in non-covalent interactions (halogen bonding), which can direct crystal packing and influence binding affinity. smolecule.com | X-ray Crystallography |

| Benzene Ring | Facilitates aromatic-aromatic (π···π) stacking interactions, contributing to the stability of the crystal lattice. mdpi.com | X-ray Crystallography |

| Co-former Addition (e.g., Benzoic Acid) | Can form co-crystals with improved stability and crystallinity, suitable for structural analysis. nih.goviucr.org | X-ray Crystallography |

Mechanistic Investigations and Computational Studies of 3 Chloro 5 Iodobenzaldehyde Chemistry

Elucidation of Reaction Mechanisms and Transition States

Experimental studies focusing on reaction kinetics and the detection of transient species provide invaluable evidence for proposed reaction mechanisms.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. For reactions involving 3-Chloro-5-iodobenzaldehyde, KIE studies can provide critical insights, particularly into reactions involving the aldehydic C-H bond.

For instance, in oxidation reactions or processes involving C-H activation, replacing the aldehydic hydrogen with deuterium (B1214612) (D) can lead to a primary KIE. A significant kH/kD value (typically >2) suggests that the C-H bond is cleaved in the rate-limiting step. asianpubs.org Studies on the oxidation of benzaldehyde (B42025) have shown a substantial primary KIE, supporting a mechanism where C-H bond fission is the slow step. asianpubs.org Similarly, in nucleophilic additions to the carbonyl group, such as cyanohydrin formation, secondary KIEs can be measured. osti.gov For the addition of cyanide to substituted benzaldehydes, observed kH/kD values of 1.15 to 1.20 indicate that the reaction proceeds through a transition state with significant rehybridization of the carbonyl carbon to a tetrahedral geometry. osti.gov

While specific KIE studies on this compound are not extensively documented in readily available literature, the principles from studies on analogous benzaldehydes are directly applicable. For example, in a hypothetical transition-metal-catalyzed C-H functionalization, a KIE experiment would be fundamental. mdpi.comrsc.org A low KIE value (around 1) might suggest that C-H activation is not rate-determining, possibly pointing to a pre-equilibrium step or a subsequent step like reductive elimination being the bottleneck. rsc.orgnih.gov

Table 1: Representative Kinetic Isotope Effects in Benzaldehyde Reactions

| Reaction Type | Benzaldehyde Derivative | KIE (kH/kD) | Implication |

| Oxidation | Benzaldehyde | 5.22 | C-H bond cleavage is rate-determining. asianpubs.org |

| Aldol-Tishchenko Reaction | Benzaldehyde | 2.0 | Hydride transfer is the rate-limiting step. acs.org |

| Cyanohydrin Formation | Substituted Benzaldehydes | 1.15 - 1.20 | Rehybridization at carbonyl carbon is nearly complete in the transition state. osti.gov |

| Benzoin Condensation (Enzyme Catalyzed) | Benzaldehyde | 1.14 | C-H bond ionization is not rate-limiting. nih.gov |

Characterization and Trapping of Reactive Intermediates

Identifying transient species is key to confirming a proposed reaction mechanism. For this compound, this involves detecting intermediates in its various transformations, such as palladium-catalyzed cross-coupling reactions or photochemical processes.

In the context of the Sonogashira coupling, a cornerstone reaction for this compound, the mechanism involves several organometallic intermediates. wikipedia.org The catalytic cycle is understood to proceed via oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This is followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While these intermediates are often too short-lived for direct observation, their existence is supported by stoichiometric studies and computational modeling.

Radical intermediates can also play a role in the chemistry of benzaldehydes, particularly under photochemical conditions. beilstein-journals.org Irradiation can promote an aldehyde to an excited triplet state, which can then abstract a hydrogen atom to form radical pairs. beilstein-journals.org In reactions involving this compound, the formation of aryl or acyl radicals could be envisaged. These highly reactive species can be studied using radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT). researchgate.net The resulting adducts are stable enough to be isolated and characterized, providing evidence for the transient radical's existence. nih.govmdpi.com

Computational Chemistry Applications in Understanding Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies. It allows for the detailed exploration of reaction landscapes and molecular properties that are often difficult to access experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

DFT calculations are widely used to map the potential energy surfaces of reactions involving substituted benzaldehydes. mdpi.comnih.gov This approach allows for the location of stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these structures, a detailed reaction profile can be constructed, providing quantitative estimates of activation barriers and reaction enthalpies.

For this compound, DFT is particularly useful for analyzing complex, multi-step catalytic cycles like the Sonogashira coupling. libretexts.org Calculations can compare different proposed mechanistic pathways, for instance, a standard copper-cocatalyzed cycle versus a copper-free variant, to determine the most energetically favorable route. libretexts.orgmdpi.com DFT studies on related systems have elucidated the energetics of oxidative addition, transmetalation, and reductive elimination steps, highlighting the influence of ligands and substituents on the efficiency of each step. nih.gov For example, calculations can predict how the electron-withdrawing nature of the chloro and iodo substituents on this compound affects the energy of the palladium intermediates and transition states.

Table 2: Example of DFT-Calculated Energetics for a Generic Reaction Step

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | 15 - 30 |

| ΔGr | Gibbs Free Energy of Reaction | -20 (exergonic) to +5 (endergonic) |

| ΔE‡ | Electronic Energy of Activation | 14 - 28 |

Note: These are representative values and vary significantly depending on the specific reaction, level of theory, and solvent model used.

Prediction of Spectroscopic Properties and Molecular Interactions

Computational methods are highly effective in predicting various spectroscopic properties, which serves as a means to validate experimental findings and aid in structural assignments. researchgate.netd-nb.info For this compound, DFT calculations can accurately predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netescholarship.org By comparing the calculated spectrum with the experimental one, the structural assignment can be confirmed. Discrepancies between predicted and experimental values can often be resolved through linear scaling or by using more advanced computational models that account for solvent effects and conformational averaging. nih.gov

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. researchgate.net Characteristic peaks, such as the C=O stretch of the aldehyde (~1700 cm⁻¹) and the C-Cl and C-I stretches, can be identified. cureffi.org Time-dependent DFT (TD-DFT) is employed to simulate electronic spectra, providing information about the HOMO-LUMO gap and the nature of electronic transitions, which are influenced by the halogen substituents and the carbonyl group. researchgate.netresearchgate.net

Table 3: Computationally Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted (DFT) | Typical Experimental Range |

| ¹H NMR (Aldehyde H, ppm) | 9.9 - 10.1 | ~10.0 |

| ¹³C NMR (Carbonyl C, ppm) | 190 - 193 | ~192 |

| IR (C=O stretch, cm⁻¹) | 1690 - 1715 | 1695 - 1710 |

| UV-Vis (λmax, nm) | 250 - 270 | ~260 |

Note: Predicted values are estimates based on DFT calculations of similar structures and can vary with the chosen functional and basis set.

Conformational Analysis and Stereochemical Prediction

The presence of the aldehyde group introduces conformational flexibility in this compound due to rotation around the C(aryl)-C(aldehyde) bond. This rotation leads to different conformers, typically planar or near-planar, to maximize conjugation between the aldehyde and the aromatic ring. Theoretical studies on halobenzaldehydes have shown the existence of two planar conformers: one where the carbonyl oxygen is syn to the meta-substituent (O-cis) and one where it is anti (O-trans). researchgate.netresearchgate.net

Computational analysis can determine the relative energies of these conformers and the energy barrier for their interconversion. nih.govanu.edu.au For a 3,5-disubstituted benzaldehyde, these two conformers are non-equivalent. The relative stability is governed by a balance of steric and electronic effects, such as dipole-dipole interactions and weak intramolecular hydrogen bonds. For example, in 3-chlorobenzaldehyde, the two conformers have been identified and studied. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and how it interacts with catalysts or other reagents, thereby affecting the stereochemical outcome of a reaction. asianpubs.orgasianpubs.orgresearchgate.netscielo.br

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Approaches for Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes, including 3-Chloro-5-iodobenzaldehyde, is increasingly being scrutinized through the lens of green chemistry. Traditional methods often rely on harsh reagents and generate significant waste. Future research is geared towards developing more environmentally benign and atom-economical synthetic routes.

Another area of development is the direct and regioselective halogenation of aromatic aldehydes. Green halogenation methods using safer halogen sources, such as N-halosuccinimides or ammonium (B1175870) halides with an oxidant like hydrogen peroxide, are being explored to replace hazardous elemental halogens. organic-chemistry.orgresearchgate.netresearchgate.net For a molecule like this compound, this could involve the development of a highly regioselective one-pot, two-step halogenation of a simpler benzaldehyde (B42025) precursor, adhering to the principles of process intensification and waste reduction. rasayanjournal.co.in Mechanochemical methods, which reduce or eliminate the need for solvents, are also emerging as a sustainable alternative for halogenation reactions. beilstein-journals.org

| Synthetic Strategy | Green Chemistry Principle(s) | Potential for this compound Synthesis |

| Catalytic oxidation of dihalogenated toluenes | Atom Economy, Use of Catalysis, Safer Solvents & Auxiliaries | Selective oxidation of 3-chloro-5-iodotoluene using O₂ or H₂O₂. researchgate.netfrontiersin.org |

| Direct regioselective halogenation | Prevention, Safer Solvents & Auxiliaries | Stepwise green chlorination and iodination of 3-substituted benzaldehydes. researchgate.netresearchgate.net |

| Mechanochemistry | Safer Solvents & Auxiliaries, Energy Efficiency | Solvent-free halogenation of precursors under ball-milling conditions. beilstein-journals.org |

Chemo- and Regioselective Transformations for Complex Product Synthesis

The presence of two different halogen atoms and an aldehyde group on this compound offers a rich platform for selective chemical modifications, enabling the synthesis of complex, polysubstituted aromatic compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of its synthetic utility.

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. researchgate.net This chemoselectivity allows for the selective functionalization at the 5-position (where the iodine is located) while leaving the chloro group at the 3-position intact for subsequent transformations. This orthogonal reactivity is crucial for the stepwise construction of complex molecules from a single, readily available starting material. For instance, a Sonogashira coupling can be performed selectively at the iodo-position, followed by a different coupling reaction at the chloro-position under more forcing conditions.

Furthermore, the aldehyde group can be used as a handle for various transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. core.ac.ukiastate.edu Research is focused on developing one-pot procedures where the aldehyde is first transformed, followed by selective cross-coupling at the halogenated sites, or vice versa. The development of methods for the regioselective functionalization of such poly-substituted compounds is a significant area of research, with applications in the synthesis of pharmaceutical intermediates and other high-value chemicals. mdpi.commdpi.combeilstein-journals.org

| Reaction Type | Selectivity | Potential Application with this compound |

| Palladium-catalyzed cross-coupling | C-I bond reacts preferentially over C-Cl bond | Sequential Suzuki or Sonogashira reactions for building molecular complexity. researchgate.net |